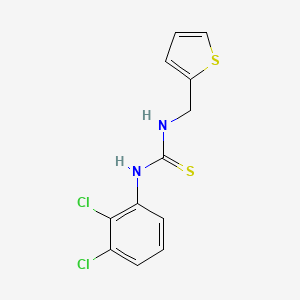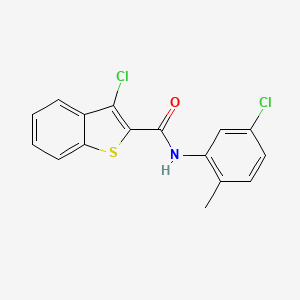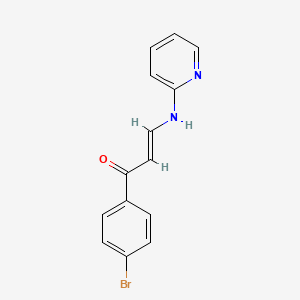
1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit cell proliferation. The compound has also been shown to induce the expression of genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole in lab experiments is its potential as a therapeutic agent for cancer and infectious diseases. However, one of the limitations is the lack of information on its toxicity and safety profile.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole. One area of research could be focused on the development of more efficient and cost-effective synthesis methods. Another area of research could be focused on the investigation of the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies could be conducted to determine the compound's toxicity and safety profile, which would be important for its potential use in clinical settings.
In conclusion, 1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole is a promising compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the compound's potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole has been reported using different methods. One of the most common methods involves the reaction of 2-chlorobenzoyl chloride with 5,6-dimethylbenzimidazole in the presence of a base. The reaction results in the formation of the desired compound in good yield.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole has potential applications in various fields of scientific research. It has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. The compound has also been investigated for its antimicrobial activity, and it has been found to be effective against a wide range of bacterial and fungal strains.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-7-14-15(8-11(10)2)19(9-18-14)16(20)12-5-3-4-6-13(12)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDPFLYHLKKCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)
![1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)


![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)
![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)

![4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715714.png)